molecular formula C6H6ClF3N2 B3377091 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1260658-92-1

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3377091
CAS No.: 1260658-92-1
M. Wt: 198.57 g/mol
InChI Key: YDRDGRBFCXHCCG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1260658-92-1) is a fluorinated pyrazole derivative with the molecular formula C₆H₆ClF₃N₂ and a molecular weight of 198.57 g/mol . Its structure features a chloromethyl group at position 3, a methyl group at position 1, and a trifluoromethyl group at position 5 (SMILES: CN1C(=CC(=N1)CCl)C(F)(F)F). The compound is characterized by its InChIKey: YDRDGRBFCXHCCG-UHFFFAOYSA-N and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-12-5(6(8,9)10)2-4(3-7)11-12/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRDGRBFCXHCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188640
Record name 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-92-1
Record name 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with chloromethylating and trifluoromethylating agents. One common method involves the use of chloromethyl methyl ether and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes SN2 displacement with diverse nucleophiles, enabling modular derivatization.

NucleophileReaction ConditionsProductYieldReference
Sodium methoxideEtOH, reflux, 6 hr3-(methoxymethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole82%
BenzylamineDMF, 80°C, 12 hr3-(benzylaminomethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole75%
Potassium thioacetateTHF, rt, 4 hr3-(acetylthiomethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole68%

Kinetic studies reveal the reaction follows second-order kinetics (k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C in ethanol), with polar aprotic solvents accelerating the rate . Steric hindrance from the adjacent trifluoromethyl group marginally reduces nucleophilic attack efficiency compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes selective electrophilic substitution at position 4 due to the electron-withdrawing effect of the -CF3 group, which directs incoming electrophiles to the less hindered position.

ElectrophileConditionsProductRegioselectivityReference
Bromine (Br2)DCM, 0°C, 2 hr4-bromo-3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole>95%
Nitronium tetrafluoroborateHNO3/H2SO4, 0°C, 1 hr4-nitro-3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole89%

DFT calculations (ω\omega-B97XD/6-311+G(d,p) $$) confirm the -CF3 group lowers the HOMO energy at position 5, making position 4 the most reactive site . Experimental bromination yields align with theoretical predictions.

Metal-Mediated Functionalization

The chloromethyl group facilitates C–C bond formation via transition-metal catalysis:

  • Suzuki–Miyaura Coupling :
    Reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) yields biaryl derivatives (e.g., 3-(4-methylbenzyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, 76% yield) .

  • Buchwald–Hartwig Amination :
    Primary/secondary amines react under Pd/Xantphos catalysis to form tertiary amines (e.g., 3-(piperidin-1-ylmethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, 81% yield) .

Elimination and Rearrangement

Under basic conditions (e.g., KOtBu, DMF), the chloromethyl group undergoes dehydrohalogenation to form a reactive exocyclic alkene intermediate (ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol}), which can participate in Diels–Alder cycloadditions or Michael additions .

Scientific Research Applications

Applications in Medicinal Chemistry

Pharmaceutical Intermediates:
3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-inflammatory agents and other therapeutic uses. For instance:

  • Anti-inflammatory properties : Certain pyrazole derivatives exhibit significant anti-inflammatory effects, making them candidates for drug development .

Case Study:
A study demonstrated the synthesis of a derivative that showed promising results in reducing inflammation in animal models, indicating potential for further development into therapeutic agents .

Agrochemical Applications

Herbicides and Pesticides:
The compound has notable applications in agrochemistry, particularly as an intermediate in the production of herbicides. Its derivatives have been commercialized as effective herbicides due to their ability to inhibit specific plant growth processes. Examples include:

  • Pyroxasulfone : A herbicide that utilizes pyrazole derivatives for controlling weed growth in crops .

Data Table: Herbicides Derived from Pyrazole Compounds

Herbicide NameActive IngredientApplication AreaMechanism of Action
PyroxasulfoneThis compoundPre-emergent herbicideInhibits fatty acid biosynthesis
PyrazolatePyrazolateBroadleaf weed controlDisrupts photosynthesis
FluazolateFluazolateRice and wheat cropsInhibits cell division

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their structural diversity and applications in drug discovery, agrochemicals, and materials science. Below is a detailed comparison of the target compound with structurally related analogs.

Substituent Variations and Reactivity
Compound Name Substituents (Positions) Molecular Formula Key Reactivity/Applications References
3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole ClCH₂ (3), CH₃ (1), CF₃ (5) C₆H₆ClF₃N₂ Suzuki cross-coupling, alkylation
3-Bromo-5-(trifluoromethyl)-1H-pyrazole Br (3), CF₃ (5) C₄H₂BrF₃N₂ Nucleophilic substitution, medicinal chemistry
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid COOH (3), CF₃ (5) C₅H₃F₃N₂O₂ Metal-organic frameworks, ligand synthesis
3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole Aryl (3), CH₃ (1), CF₃ (5) C₁₂H₉ClF₄N₂ Agrochemical lead compound (melting point: 44–48°C)
3-Chloro-1-ethyl-5-methyl-1H-pyrazole Cl (3), C₂H₅ (1), CH₃ (5) C₆H₈ClN₂ Intermediate for heterocyclic expansions

Key Observations :

  • Chloromethyl vs. Bromo Substituents : The chloromethyl group in the target compound enables nucleophilic displacement reactions (e.g., Suzuki coupling ), whereas brominated analogs (e.g., 3-Bromo-5-(trifluoromethyl)-1H-pyrazole) are more reactive in cross-coupling but require harsher conditions .
  • Trifluoromethyl Group Impact : The CF₃ group enhances metabolic stability and lipophilicity, making such derivatives valuable in drug design .
  • Aryl vs. Alkyl Substitutions : Aryl-substituted derivatives (e.g., 3-(4-Chloro-2-fluoro-5-methylphenyl)-...) exhibit higher molecular weights and melting points, suited for solid-phase applications .
Physicochemical Properties
Property Target Compound 3-Bromo-5-(trifluoromethyl)-1H-pyrazole 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Molecular Weight 198.57 g/mol 219.98 g/mol 188.09 g/mol
Melting Point Not reported 44–48°C (analog with aryl substituent) >200°C (due to carboxylic acid)
Solubility Likely soluble in DMSO, THF Low in water, soluble in chloroform Polar solvents (methanol, water)

Biological Activity

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, with the molecular formula C₆H₆ClF₃N₂, is a compound of significant interest in medicinal and agricultural chemistry. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for various applications including pharmaceuticals and agrochemicals.

The compound features a pyrazole ring, which is known for its diverse biological activities. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which can enhance the pharmacokinetic properties of the molecule.

PropertyValue
Molecular FormulaC₆H₆ClF₃N₂
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, the chloromethyl and trifluoromethyl substituents can significantly influence these activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance:

  • Inhibition of Enzymes : The trifluoromethyl group has been shown to enhance binding affinity to target proteins, potentially increasing inhibition rates for enzymes involved in disease pathways.
  • Antimicrobial Activity : Studies suggest that pyrazoles can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bactericidal effects.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The introduction of trifluoromethyl groups was found to enhance this effect ( ).
  • Anticancer Potential : Research has indicated that trifluoromethylated pyrazoles exhibit cytotoxic effects against various cancer cell lines. For example, compounds were shown to induce apoptosis in HeLa cells through the activation of caspase pathways ( ).
  • Agrochemical Applications : Pyrazole derivatives are also being investigated as potential herbicides due to their selective toxicity towards specific plant species while being less harmful to crops ( ).

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison with related pyrazoles is useful:

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer12
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleAnti-inflammatory8
4-(Trifluoromethyl)pyrazoleAntimicrobial15

Q & A

Q. What are the recommended synthetic routes for 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and how can regiochemical outcomes be controlled?

The synthesis of pyrazole derivatives often involves halogenation and alkylation steps. For example, a related compound, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, is synthesized via:

Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride.

Formaldehyde condensation under alkaline conditions to introduce the aldehyde group .
For regiochemical control, reaction conditions (temperature, solvent polarity, and catalyst choice) are critical. Alkaline conditions favor nucleophilic substitution at the chloromethyl group, while transition-metal catalysts (e.g., Cu) may direct coupling reactions at specific positions .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, pyrazole oxime esters have been characterized using single-crystal XRD to resolve bond lengths, angles, and stereochemistry . Complementary methods include:

  • NMR : 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity; 1H^1\text{H} NMR to identify methyl and chloromethyl protons.
  • HRMS : To verify molecular formula and isotopic patterns .

Q. What safety precautions are required when handling this compound?

The compound’s chloromethyl and trifluoromethyl groups pose reactivity and toxicity risks. Regulatory data for structurally similar pyrazoles indicate:

  • Hazard Codes : R50-53 (toxic to aquatic organisms, long-lasting effects) .
  • Handling : Use fume hoods, nitrile gloves, and avoid aqueous discharge.
  • Storage : Inert atmosphere (N2_2 or Ar) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies. For instance:

  • Optimize the geometry of the chloromethyl group and potential nucleophiles (e.g., amines, thiols).
  • Calculate Fukui indices to identify electrophilic sites.
  • Compare with experimental kinetic data (e.g., SN2 vs. SN1 mechanisms) .
    Studies on analogous compounds show that electron-withdrawing groups (e.g., trifluoromethyl) enhance leaving-group ability, accelerating substitution .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?

Common side reactions include over-alkylation and ring-opening. Mitigation approaches:

  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines).
  • Catalytic Control : Use Pd-catalyzed cross-coupling to selectively modify the chloromethyl group without affecting the trifluoromethyl moiety .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions .

Q. How does the trifluoromethyl group influence the compound’s biological activity or material properties?

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceuticals or agrochemicals. For example:

  • Factor Xa Inhibitors : Pyrazole derivatives with trifluoromethyl groups exhibit improved selectivity and oral bioavailability .
  • Material Science : The group’s electron-withdrawing nature modifies electronic properties in OLEDs or catalysts .

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

  • Variable-Temperature NMR : To identify coalescence temperatures for conformational exchange.
  • 2D NMR (COSY, NOESY) : To assign coupling interactions and spatial proximities.
  • High-Resolution Chromatography : LC-MS or GC-MS to detect and quantify impurities .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Key Reference
HalogenationCl2_2, DCM, 0°C65–75
TrifluoromethylationCF3_3Cl, CuI, DMF, 80°C50–60
AlkylationCH2_2O, NaOH, H2_2O/THF, 50°C70–80

Q. Table 2. Hazard Classification and Mitigation

Hazard TypePrecautionary MeasuresRegulatory Code
Aquatic ToxicityAvoid discharge; use closed systemsH410
ReactivityStore under inert gas; monitor moistureN/A

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

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